N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic or basic conditions.
Attachment of the Acetylphenyl Group: The acetylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acetyl group is added to a phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Butanamide Moiety: The butanamide group can be synthesized through an amidation reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) or as a precursor in the synthesis of other pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and acetylphenyl group may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide: Similar structure but lacks the dimethyl groups on the triazole ring.
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propionamide: Similar structure but has a shorter carbon chain in the butanamide moiety.
Uniqueness
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide is unique due to the presence of both the dimethyl-substituted triazole ring and the acetylphenyl group, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-10(20-13(4)17-12(3)19-20)8-16(22)18-15-7-5-6-14(9-15)11(2)21/h5-7,9-10H,8H2,1-4H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAYOXLHNGNBID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C(C)CC(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.